molecular formula C9H16O5 B6598215 2-(5-hydroxypentyl)-2-methylpropanedioic acid CAS No. 1445876-91-4

2-(5-hydroxypentyl)-2-methylpropanedioic acid

Cat. No. B6598215
CAS RN: 1445876-91-4
M. Wt: 204.22 g/mol
InChI Key: ZNHNCRYUFQTDEN-UHFFFAOYSA-N
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Description

2-(5-hydroxypentyl)-2-methylpropanedioic acid (also known as 5-hydroxy-2-methylpentanedioic acid or HMPD) is a naturally occurring carboxylic acid found in a variety of biological sources. It is a metabolite of the essential fatty acid linoleic acid and has been studied for its role in a number of physiological and biochemical processes. HMPD has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, HMPD has been studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.

Scientific Research Applications

HMPD has been studied extensively in scientific research. It has been used in a variety of applications, including the study of its role in metabolic disorders and its potential therapeutic applications. HMPD has been studied for its antioxidant and anti-inflammatory properties, as well as its potential to inhibit the growth of cancer cells. In addition, HMPD has been studied for its potential to modulate glucose metabolism and to improve insulin sensitivity.

Mechanism of Action

The exact mechanism of action of HMPD is still not fully understood. However, it is believed that HMPD may act as an antioxidant and anti-inflammatory agent, as well as modulate glucose metabolism and improve insulin sensitivity. HMPD has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. In addition, HMPD has been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
HMPD has been found to have a number of biochemical and physiological effects. It has been found to modulate glucose metabolism and improve insulin sensitivity, as well as inhibit the production of pro-inflammatory cytokines. In addition, HMPD has been found to have antioxidant and anti-inflammatory properties, as well as inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

HMPD has several advantages for use in laboratory experiments. It is a naturally occurring compound, so it is readily available and does not require special synthesis. In addition, HMPD is stable, so it can be stored for long periods of time without degradation. However, HMPD is also a relatively small molecule, so it can be difficult to detect in small concentrations.

Future Directions

There are a number of potential future directions for research on HMPD. These include further investigation into its role in metabolic disorders, its potential therapeutic applications, and its mechanism of action. In addition, further research is needed to understand the role of HMPD in the regulation of glucose metabolism and insulin sensitivity, as well as its potential to inhibit the growth of cancer cells. Furthermore, further studies are needed to understand the effects of HMPD on other physiological processes, such as inflammation and oxidative stress.

Synthesis Methods

HMPD can be synthesized from linoleic acid through a series of chemical reactions. The first step involves the oxidation of linoleic acid to form 5-hydroxy-2-methylpentanedioic acid (HMPD). This is followed by the reduction of HMPD to form 2-(5-hydroxypentyl)-2-methylpropanedioic acid. The synthesis of HMPD from linoleic acid has been reported in several studies.

properties

IUPAC Name

2-(5-hydroxypentyl)-2-methylpropanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(7(11)12,8(13)14)5-3-2-4-6-10/h10H,2-6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHNCRYUFQTDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCO)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Hydroxypentyl)-2-methylpropanedioic acid

CAS RN

1445876-91-4
Record name 2-(5-hydroxypentyl)-2-methylpropanedioic acid
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